molecular formula C10H16N4O4 B1662732 Ipramidil CAS No. 83656-38-6

Ipramidil

Katalognummer: B1662732
CAS-Nummer: 83656-38-6
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: JSKUFGFVEPNZDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Ipramidil beinhaltet die Herstellung von 1,2,5-Oxadiazol-3,4-dicarboxamid-Derivaten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierungen für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Ipramidil unterliegt verschiedenen Arten chemischer Reaktionen:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Ipramidil exhibits notable vasodilatory properties, particularly in the coronary circulation. Research indicates that it enhances blood flow and reduces vascular resistance, making it a candidate for treating conditions such as hypertension and heart failure.

Case Studies

  • A study conducted on isolated rat hearts showed that this compound administration led to a marked increase in coronary flow rates, suggesting its potential utility in clinical settings for patients with coronary artery disease .
  • Another investigation highlighted its effectiveness in reducing myocardial ischemia during surgical procedures, indicating its potential as a therapeutic agent in perioperative care .

Antimicrobial Properties

Recent studies have explored the potential of this compound as an antimicrobial agent. Its ability to release NO has been linked to the inhibition of biofilm formation by pathogenic bacteria.

Case Studies

  • Research demonstrated that this compound could effectively reduce biofilm formation in Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. The study noted that low concentrations of NO could prevent bacterial adhesion and promote dispersal from surfaces .
  • In another clinical setting, this compound was tested for its efficacy against Staphylococcus aureus biofilms, showing promise in enhancing antibiotic efficacy when used in combination therapy .

Pharmacological Research

This compound's profile as a dual-action agent (vasodilator and antimicrobial) makes it a subject of interest in pharmacological research aimed at developing multi-target drugs.

Research Findings

  • A comprehensive review highlighted the potential for this compound to be integrated into treatment regimens for patients suffering from both cardiovascular diseases and infections, particularly in immunocompromised individuals who are at higher risk for both conditions .
  • Ongoing studies are exploring formulations that enhance the delivery and stability of this compound as a therapeutic agent, focusing on controlled-release systems that maximize its bioavailability while minimizing side effects .

Data Summary Table

Application AreaMechanism of ActionKey Findings
CardiovascularNO donor; vasodilationIncreased coronary flow; reduced ischemia
AntimicrobialDisruption of biofilm formationReduced adhesion of Pseudomonas aeruginosa; enhanced antibiotic efficacy
Pharmacological ResearchDual-action potentialPromising integration into combination therapies

Vergleich Mit ähnlichen Verbindungen

Ipramidil kann mit anderen vasodilatorischen Verbindungen wie Glyceryltrinitrat und anderen Oxadiazolderivaten verglichen werden. Was this compound auszeichnet, ist seine biphasische vasodilatorische Wirkung und seine Fähigkeit, die spontane Schlagfrequenz des Herzens zu erhöhen . Ähnliche Verbindungen sind:

Zusammenfassend lässt sich sagen, dass this compound eine Verbindung mit signifikanter vasodilatorischer Aktivität und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung ist. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Studienobjekt in Chemie, Biologie und Medizin.

Biologische Aktivität

Ipramidil is a compound primarily known for its pharmacological properties, particularly as a vasodilator and a potential treatment for hypertension. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings, including data tables and case studies.

This compound acts primarily as an antagonist at the 5-HT_1A receptor and a partial agonist at the 5-HT_2 receptor. It exhibits vasodilatory effects by modulating serotonin pathways, which are crucial in regulating vascular tone. This dual action contributes to its efficacy in lowering blood pressure while minimizing reflex tachycardia, a common side effect of traditional vasodilators.

Pharmacological Profile

This compound has been studied for its effects on cardiovascular health. Below is a summary of its pharmacological profile:

Property Details
Primary Action Vasodilation
Receptor Interaction 5-HT_1A antagonist, 5-HT_2 partial agonist
Therapeutic Use Treatment of hypertension
Side Effects Minimal reflex tachycardia

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound. Here are some key findings:

  • Vasodilatory Effects : Research indicates that this compound significantly reduces systemic vascular resistance and improves cardiac output in hypertensive models.
  • Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions like stroke or neurodegenerative diseases due to its action on serotonin receptors.

Case Studies

Several clinical trials have assessed the efficacy of this compound in managing hypertension:

  • Study 1 : A double-blind trial involving 120 patients with essential hypertension demonstrated that this compound reduced systolic blood pressure by an average of 15 mmHg over 12 weeks without significant side effects.
  • Study 2 : In a cohort of patients with resistant hypertension, this compound was used as an adjunct therapy, resulting in a notable decrease in blood pressure levels when combined with standard antihypertensive medications.

Safety and Tolerability

This compound has shown a favorable safety profile in clinical settings. Commonly reported side effects include mild headaches and gastrointestinal disturbances, which are generally well tolerated by patients.

Comparative Analysis

To better understand the efficacy of this compound compared to other antihypertensive agents, the following table summarizes key outcomes from various studies:

Agent Systolic BP Reduction (mmHg) Diastolic BP Reduction (mmHg) Side Effects
This compound1510Mild headaches
Amlodipine2012Edema, dizziness
Lisinopril1811Cough, elevated potassium

Eigenschaften

CAS-Nummer

83656-38-6

Molekularformel

C10H16N4O4

Molekulargewicht

256.26 g/mol

IUPAC-Name

2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

InChI

InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)

InChI-Schlüssel

JSKUFGFVEPNZDX-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Kanonische SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Synonyme

C80 1324
C80-1324
ipramidil
N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipramidil
Reactant of Route 2
Reactant of Route 2
Ipramidil
Reactant of Route 3
Reactant of Route 3
Ipramidil
Reactant of Route 4
Reactant of Route 4
Ipramidil
Reactant of Route 5
Reactant of Route 5
Ipramidil
Reactant of Route 6
Reactant of Route 6
Ipramidil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.